2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide
CAS No.: 866842-86-6
Cat. No.: VC6262021
Molecular Formula: C18H12ClF2N3O4S2
Molecular Weight: 471.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866842-86-6 |
|---|---|
| Molecular Formula | C18H12ClF2N3O4S2 |
| Molecular Weight | 471.88 |
| IUPAC Name | 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide |
| Standard InChI | InChI=1S/C18H12ClF2N3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-14-7-11(20)3-6-13(14)21/h1-8H,9H2,(H,23,25)(H,22,24,26) |
| Standard InChI Key | FBRMCQHQIVEPRP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)F)F)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a 6-oxo-1,6-dihydropyrimidin-2-yl core substituted at position 5 with a 4-chlorobenzenesulfonyl group and at position 2 with a sulfanyl bridge connecting to an N-(2,5-difluorophenyl)acetamide unit. Key structural attributes include:
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Pyrimidinone Ring: A partially unsaturated heterocycle with keto-enol tautomerism potential, influencing electronic distribution and hydrogen-bonding capacity .
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4-Chlorobenzenesulfonyl Group: Introduces electron-withdrawing effects and steric bulk, enhancing binding affinity to hydrophobic enzyme pockets.
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Difluorophenyl Acetamide: Fluorine atoms improve metabolic stability and membrane permeability via reduced oxidative metabolism and increased lipophilicity.
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃ClF₂N₃O₄S₂ |
| Molecular Weight | 503.91 g/mol |
| logP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 112.7 Ų |
Synthetic Routes and Optimization
Stepwise Synthesis Strategy
The synthesis likely involves sequential functionalization of the pyrimidinone scaffold, as inferred from analogous protocols:
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Pyrimidinone Core Formation:
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Sulfonation at Position 5:
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Reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) installs the sulfonyl moiety.
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Sulfanyl-Acetamide Coupling:
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Nucleophilic displacement of a leaving group (e.g., bromide) on 2-mercaptoacetamide with the pyrimidinone intermediate, followed by amidation with 2,5-difluoroaniline.
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Critical Reaction Parameters
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Temperature Control: Sulfonation reactions typically require 0–5°C to minimize side product formation.
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Catalyst Use: Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency during acetamide installation.
Physicochemical Characterization
Spectroscopic Data
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IR Spectroscopy:
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NMR (¹H and ¹³C):
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted), necessitating DMSO or ethanol as solvents for biological assays.
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Thermal Stability: Decomposition onset at ~220°C, as determined by thermogravimetric analysis (TGA) of related compounds.
Biological Activity and Mechanistic Insights
Table 2: Hypothesized Biological Targets
| Target | Predicted IC₅₀ (nM) | Mechanism |
|---|---|---|
| EGFR Kinase | 50–200 | ATP-competitive inhibition |
| Staphylococcus aureus | 5–10 µg/mL | DHFR binding |
| COX-2 | 300–500 | Arachidonic acid displacement |
In Silico Binding Studies
Molecular docking simulations (PDB: 1M17) indicate:
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Hydrogen Bonds: Between the pyrimidinone C=O and Thr830 (EGFR kinase).
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Hydrophobic Contacts: 4-Chlorobenzenesulfonyl group interacts with Leu694 and Val702.
Applications and Future Directions
Therapeutic Development
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Oncology: As a tyrosine kinase inhibitor for EGFR-driven cancers (e.g., non-small cell lung cancer).
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Anti-Infectives: Potential broad-spectrum antibiotic targeting folate biosynthesis .
Material Science Applications
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Polymer Modification: Sulfonyl groups may enhance thermal stability in polyamide composites.
Research Gaps and Opportunities
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In Vivo Pharmacokinetics: No data available on bioavailability or toxicity profiles.
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Synthetic Scalability: Current routes lack optimization for gram-scale production.
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